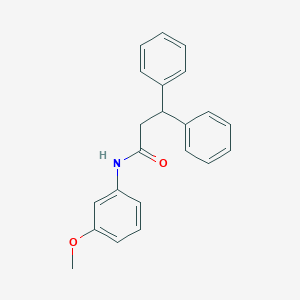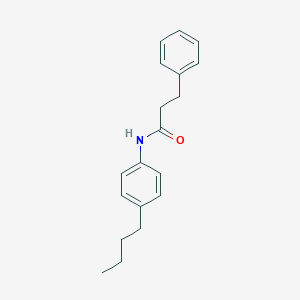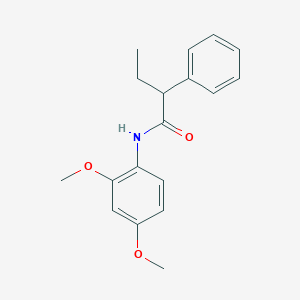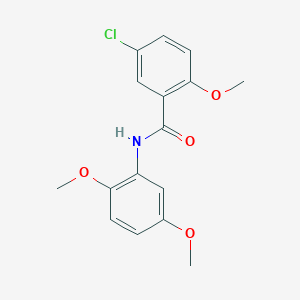
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of amide derivatives and has been shown to have various biochemical and physiological effects. The purpose of
Wirkmechanismus
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide can alter the expression of genes involved in various cellular processes, including cell growth and differentiation. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspases. In Alzheimer's disease, it has been shown to reduce oxidative stress and inflammation by activating the Nrf2 pathway. In Parkinson's disease, it has been shown to have dopaminergic neuroprotection by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. It has also been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide. One direction is to further investigate its mechanism of action and identify the specific pathways involved in its effects. Another direction is to study its potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, the development of analogs of 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide could lead to the discovery of more potent and selective compounds with therapeutic potential.
Synthesemethoden
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with isobutyryl chloride to form 2,4-dichlorophenyl isobutyrate. This intermediate product is then reacted with 4-fluoroaniline in the presence of potassium carbonate to form 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease, it has been shown to have dopaminergic neuroprotection, which could potentially slow down the progression of the disease.
Eigenschaften
Molekularformel |
C15H12Cl2FNO2 |
|---|---|
Molekulargewicht |
328.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C15H12Cl2FNO2/c1-9(21-14-7-2-10(16)8-13(14)17)15(20)19-12-5-3-11(18)4-6-12/h2-9H,1H3,(H,19,20) |
InChI-Schlüssel |
FTADFDWMQQCTNK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)OC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




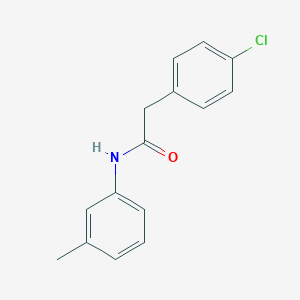
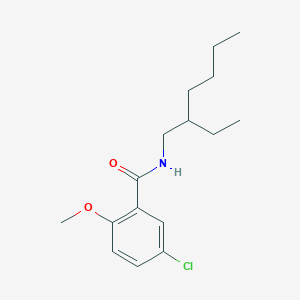

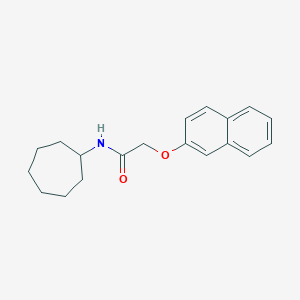
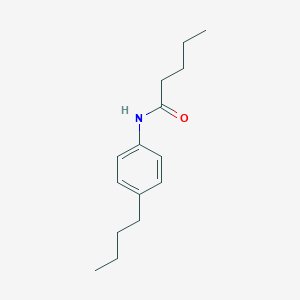
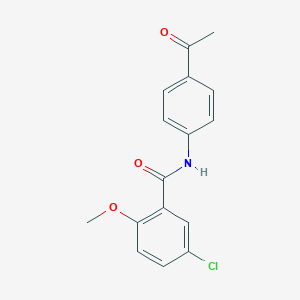

![Ethyl 3-[(2-benzoylbenzoyl)amino]benzoate](/img/structure/B291544.png)
